molecular formula C19H23N3O4S B2829902 N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235016-26-8

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2829902
CAS RN: 1235016-26-8
M. Wt: 389.47
InChI Key: VSVBJSQOQPRGIG-UHFFFAOYSA-N
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Description

“N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a pyridine ring and a sulfonamide group, which are also common in various drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of such compounds is an important task in modern organic chemistry .


Molecular Structure Analysis

The compound contains a piperidine ring, a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. The sulfonamide group consists of a sulfur atom, two oxygen atoms, and a nitrogen atom.

Scientific Research Applications

Selective 5-HT7 Receptor Ligands

  • Research Context: N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been considered a strategy for designing selective 5-HT7 receptor ligands.
  • Applications: This approach led to the development of potent and selective 5-HT7 receptor antagonists, which are of interest in treating central nervous system disorders due to their antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Antimicrobial Activity

  • Research Context: Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity.
  • Applications: These compounds displayed potential as antimicrobial agents, indicating their usefulness in addressing microbial resistance (El‐Emary et al., 2002).

Anticancer and Antimicrobial Agents

  • Research Context: Novel sulfonamides, including derivatives of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, have been synthesized and tested against various cancer cell lines.
  • Applications: These compounds have shown significant anticancer and antimicrobial activities, presenting them as potential candidates for drug development in these areas (Debbabi et al., 2017).

Antibacterial Agents

  • Research Context: The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at creating antibacterial agents.
  • Applications: Several of these compounds were found to have high antibacterial activities, underscoring their potential in treating bacterial infections (Azab et al., 2013).

Factor Xa Inhibitors

  • Research Context: Amino(methyl) pyrrolidine-based sulfonamides, a novel class, have been designed as potent and selective FXa inhibitors.
  • Applications: These compounds offer potential for developing new anticoagulant drugs, with one compound showing notable potency and selectivity (Shi et al., 2007).

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the prevalence of piperidine and pyridine structures in pharmaceuticals, this compound could have potential uses in drug development .

properties

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-19(15-26-17-5-2-1-3-6-17)22-11-8-16(9-12-22)13-21-27(24,25)18-7-4-10-20-14-18/h1-7,10,14,16,21H,8-9,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVBJSQOQPRGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

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